Purine, 6-(o-nitrobenzylthio)-
CAS No.: 5069-63-6
Cat. No.: VC4103030
Molecular Formula: C12H9N5O2S
Molecular Weight: 287.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5069-63-6 |
|---|---|
| Molecular Formula | C12H9N5O2S |
| Molecular Weight | 287.3 g/mol |
| IUPAC Name | 6-[(2-nitrophenyl)methylsulfanyl]-7H-purine |
| Standard InChI | InChI=1S/C12H9N5O2S/c18-17(19)9-4-2-1-3-8(9)5-20-12-10-11(14-6-13-10)15-7-16-12/h1-4,6-7H,5H2,(H,13,14,15,16) |
| Standard InChI Key | PKBWMRARESWCBX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CSC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C(=C1)CSC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
6-(o-Nitrobenzylthio)-purine belongs to the class of 6-thioether purines, where a benzylthio group substituted with a nitro functional group at the ortho position is attached to the purine scaffold at the 6th position. The molecular formula is , with a molecular weight of 287.30 g/mol . Unlike its para-nitro isomer, the ortho substitution introduces steric hindrance and electronic effects that influence reactivity and crystallinity. Comparative crystallographic studies of analogous 6-benzylaminopurines reveal dihedral angles between the purine core and aromatic substituents ranging from 77.58° to 85°, suggesting similar non-planar conformations in the title compound .
Synthesis and Manufacturing Processes
Nucleophilic Substitution Reactions
The synthesis of 6-(o-nitrobenzylthio)-purine typically involves nucleophilic displacement at the 6-position of purine precursors. For example, 6-chloropurine derivatives react with o-nitrobenzylthiol under basic conditions. In a scaled procedure, 6-chloro-N-phenylpurine yielded 94% of the cyanated product when treated with potassium thioacetate, demonstrating the feasibility of thiolate-mediated substitutions . Adaptation of this method using o-nitrobenzylthiol could theoretically afford the target compound, though direct yields remain unreported.
Alternative Pathways via Intermediate Isolation
Isolation of reactive intermediates, such as 6-benzylthio purines, has been achieved through column chromatography. For instance, 6-benzylthio-2-diethylaminopurine was obtained in 74% yield from 6-chloropurine and benzylthiol . This suggests that analogous routes using o-nitrobenzyl halides could be viable, albeit with potential challenges in purification due to nitro group reactivity.
Physicochemical Properties
While direct data for the ortho-nitro isomer is limited, inferences can be drawn from its para-nitro counterpart and related structures:
| Property | 6-(o-Nitrobenzylthio)-Purine | 6-(p-Nitrobenzylthio)-Purine |
|---|---|---|
| Molecular Weight (g/mol) | 287.30 | 287.30 |
| Boiling Point (°C) | N/A | 492.1 |
| Density (g/cm³) | ~1.6* | 1.6 |
| Vapor Pressure (mmHg at 25°C) | N/A | |
| LogP (XLogP3) | ~2.3* | 2.3 |
| Hydrogen Bond Donors | 1 | 1 |
*Estimated based on para-isomer data .
The ortho-nitro group likely reduces solubility in polar solvents compared to the para isomer due to increased molecular asymmetry. Thermal stability is anticipated to be comparable, given similar decomposition points observed in 6-(4-nitrobenzylthio)-purine .
Biological Activity and Applications
Antioxidant Interactions
Purine derivatives influence oxidative stress pathways by modulating superoxide dismutase (SOD) activity . Although 6-(o-nitrobenzylthio)-purine's specific effects are unknown, its redox-active nitro group could participate in free radical scavenging, warranting further electrochemical characterization.
Comparative Analysis with Related Derivatives
6-(Methoxybenzylamino)-Purine
Crystallographic analysis of 6-(2-methoxybenzylamino)-purine reveals N–H···N hydrogen-bonded chains with interlayer separations of 3.248–3.256 Å . The methoxy group’s electron-donating nature contrasts with the nitro group’s electron-withdrawing effects, suggesting differences in π-stacking interactions and solid-state packing for the title compound.
6-Benzylthio-Purine
Industrial and Research Considerations
Scalability Challenges
Gram-scale synthesis of 6-benzylthio purines has been achieved with 74% yield , but nitro-substituted variants may require inert atmospheres to prevent side reactions. The nitro group’s thermal instability above 250°C necessitates careful control during purification.
Analytical Characterization
1H NMR of benzylthio-purines typically shows doublets at δ 4.13–5.43 ppm for the S–CH2 protons . For the ortho-nitro derivative, deshielding effects may shift these signals upfield, while aromatic protons resonate near δ 8.0–8.5 ppm due to nitro group conjugation.
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